![molecular formula C7H4Br2O2 B14259624 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 444586-28-1](/img/structure/B14259624.png)
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-8-oxabicyclo[321]octa-3,6-dien-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the oxabicyclo[321]octane family, which is characterized by a fused ring system containing oxygen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one typically involves the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one. This process can be achieved through the following steps:
Bromination: The starting material, 8-oxabicyclo[3.2.1]oct-6-en-2-one, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like NaBH4 can convert the compound into less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Less brominated or debrominated products.
Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.
科学的研究の応用
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets through its reactive bromine atoms and bicyclic structure. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-2-one: A precursor in the synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one.
3,4-Dibromo-8-oxabicyclo[3.2.1]octane: A related compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential applications. Its bicyclic structure also contributes to its distinct chemical and biological properties.
特性
CAS番号 |
444586-28-1 |
|---|---|
分子式 |
C7H4Br2O2 |
分子量 |
279.91 g/mol |
IUPAC名 |
3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H |
InChIキー |
FXCVHFUGYLOYFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C(=O)C(=C(C1O2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


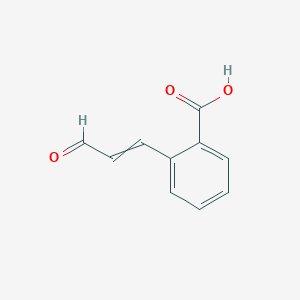
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
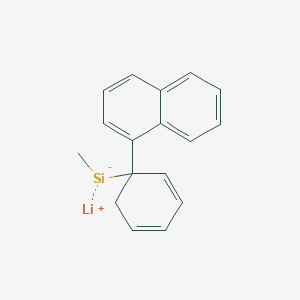
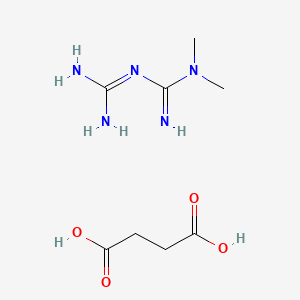
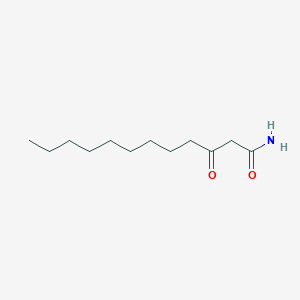
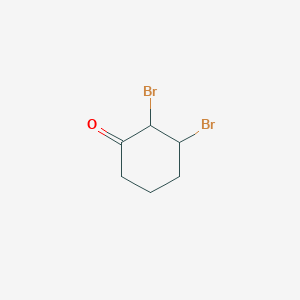
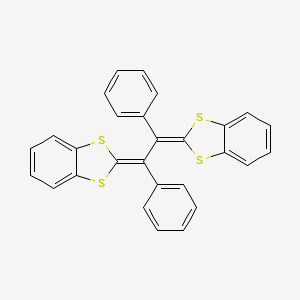
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
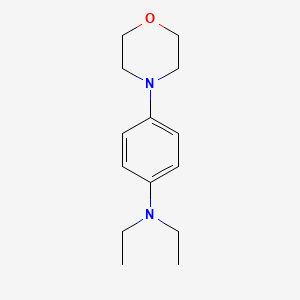
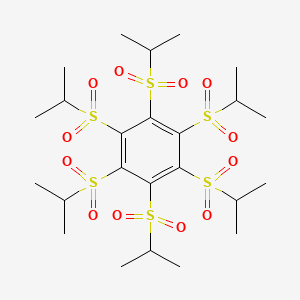

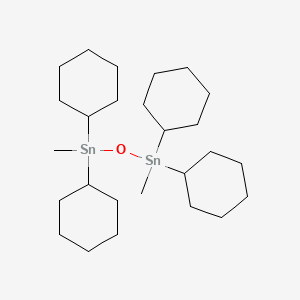
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
